![molecular formula C7H3BrFNO2 B2839786 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 1936453-64-3](/img/structure/B2839786.png)

6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

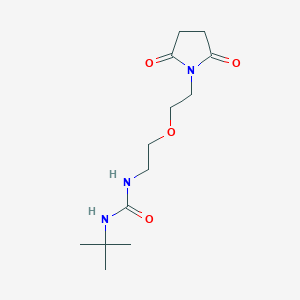

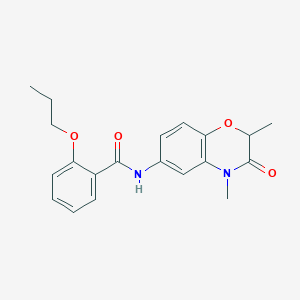

“6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H4BrFN2O . It is a derivative of benzo[d]oxazol .

Molecular Structure Analysis

The molecular structure of “6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one” is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 7th position of the benzo[d]oxazol ring .Aplicaciones Científicas De Investigación

Spectroscopic and Photophysical Properties 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one's derivatives, such as halogen-substituted benzothiazoles, have been explored for their unique spectroscopic and photophysical properties. These properties include blue-shifted electronic absorption and fluorescence emission maxima due to halogenation effects, which influence the design of push-pull fluorophores for fluorescence applications. Halogen substitutions also facilitate intersystem crossing, impacting fluorescence quantum yields (Misawa et al., 2019).

α-Glucosidase Inhibitory and Antimicrobial Activities Compounds structurally related to 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, specifically benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest potential applications in treating diabetes and infections (Menteşe et al., 2015).

Positron Emission Tomography Imaging Novel acetamidobenzoxazolone compounds, including those similar to 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, have been developed for positron emission tomography (PET) imaging of translocator protein (TSPO) in ischemic brain and glioma, demonstrating high binding affinity and improved brain kinetics. This highlights the compound's relevance in neuroinflammation and glioma imaging (Fujinaga et al., 2017).

Synthesis of Bioactive Metabolites Research into the functionalization of related fluorobenzoic compounds has facilitated the synthesis of bioactive metabolites, such as trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, a process that offers insights into the metabolic pathways and potential toxicological impacts of these compounds (Zajc, 1999).

Antitumor Properties Fluorinated benzothiazoles, closely related to 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity against certain cancer cell lines. This research underscores the potential of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-7-fluoro-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIGTBBVWMQRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)O2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)

![4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2839707.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2839709.png)

![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)

![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)

![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)

![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)

![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)